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Compound of Interest

2-(1H-pyrazol-1-ylmethyl)-1,4-
Compound Name:

oxazepane
CAS No.: 1256643-06-7
Cat. No.: B578584

Get Quote

Executive Summary

The 1,4-oxazepane scaffold represents a "privileged structure” in medicinal chemistry, offering
a conformationally restricted alternative to morpholines and piperidines. Its seven-membered
ring geometry is critical for fine-tuning the pharmacokinetic profile of GPCR ligands, histone
deacetylase (HDAC) inhibitors, and protease inhibitors.

However, the synthesis of 2-substituted 1,4-oxazepanes is historically challenging due to the
entropic and enthalpic barriers associated with closing medium-sized rings (7-endo-tet vs. 7-
exo-tet). This guide details a robust, scalable "Lactam Reduction Strategy" that utilizes the
chiral pool (amino alcohols) to stereoselectively install substituents at the C2 and C3 positions.
We also present a Solid-Phase Synthesis (SPS) protocol for high-throughput library generation.

Strategic Analysis & Mechanism
The Regiochemistry of "2-Substituted" Targets
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To achieve high-fidelity synthesis, one must first understand the mapping of the linear
precursor to the cyclic product. The IUPAC numbering for 1,4-oxazepane assigns Oxygen as
position 1 and Nitrogen as position 4.

o 3-Substituted Derivatives: Derived from standard amino alcohols (e.g., L-Valinol, L-
Phenylalaninol) where the side chain is adjacent to the nitrogen.

o 2-Substituted Derivatives: Derived from specific amino alcohols where the side chain is
adjacent to the oxygen (e.g., Phenylglycinol, Norephedrine) or via ring-opening of chiral
epoxides.

Synthetic Pathway Logic

We utilize an Intramolecular O-Alkylation approach. This method is superior to Ring-Closing
Metathesis (RCM) for library synthesis because it avoids expensive Ru-catalysts and allows for
the late-stage introduction of diversity elements.

Pathway:
e Acylation: Reaction of a chiral amino alcohol with a 3-halopropionyl chloride.

o Cyclization: Base-mediated intramolecular displacement of the halide by the hydroxyl group
to form the 1,4-oxazepan-5-one (lactam).

e Reduction: Global reduction of the lactam to the saturated 1,4-oxazepane.
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Figure 1: The "Lactam Reduction" workflow ensures stereochemical retention and avoids
polymerization through controlled cyclization conditions.

Protocol A: Solution-Phase Library Synthesis
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Target: High-purity 2-substituted or 3-substituted 1,4-oxazepanes. Scale: 1.0 mmol (adaptable
to parallel synthesis blocks).

Materials & Reagents[1][2][3][4][5][6][7]1[8][9][10]

e Precursors: (S)-(+)-2-Phenylglycinol (for 2-subst) or L-Phenylalaninol (for 3-subst).

Acylating Agent: 3-Chloropropionyl chloride.

Base: Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-butoxide (1.0 M in
THF).

Reductant: Borane dimethyl sulfide complex (BH3-DMS) or LiAIH4.

Solvents: Anhydrous THF, DCM.

Step-by-Step Methodology
Step 1: N-Acylation (Formation of the Linear Precursor)

o Dissolve the amino alcohol (1.0 equiv, 1.0 mmol) and Triethylamine (1.2 equiv) in anhydrous
DCM (10 mL) at O °C under Argon.

o Dropwise add 3-chloropropionyl chloride (1.1 equiv). Note: Exothermic reaction; maintain
temp <5 °C.

 Stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

o Workup: Wash with 1N HCI, then saturated NaHCO3. Dry organic layer over MgS0O4 and
concentrate.

o Checkpoint: The product is usually a white solid/oil. Yields >90% are expected.

Step 2: Intramolecular Cyclization (The Critical Step)

Scientific Insight: High dilution is mandatory here to favor intramolecular cyclization (ring
formation) over intermolecular polymerization.

e Suspend NaH (2.5 equiv, washed with hexane to remove oil) in anhydrous THF (50 mL).
Concentration: ~0.02 M.
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Dissolve the crude chloro-amide from Step 1 in THF (10 mL).

Add the amide solution dropwise to the NaH suspension over 30 minutes at 0 °C.

Allow to warm to RT and stir for 4-16 hours.

o Observation: Evolution of H2 gas stops when reaction is complete.

Quench: Carefully add saturated NH4CI solution at O °C.

Extraction: Extract with EtOAc (3x). Dry and concentrate.
o Purification: Flash chromatography is often required here to remove any dimers.

o Typical Yield: 65-80%.

Step 3: Lactam Reduction

e Dissolve the 1,4-oxazepan-5-one (from Step 2) in anhydrous THF.
e Add BH3-DMS (3.0 equiv) dropwise at 0 °C.
e Reflux the mixture for 3 hours.

e Quench: Cool to 0 °C and carefully add MeOH. Then add 1N HCI and reflux for 1 hour (to
break the amine-borane complex).

« |solation: Basify with 2N NaOH to pH > 12. Extract with DCM.

Convert to HCI salt for storage or library plating.

Protocol B: Solid-Phase Synthesis (SPS) for High-
Throughput

Target: 5-Carboxy-functionalized 1,4-oxazepanes (Ideal for DNA-encoded libraries or fragment
growing). Reference: Adapted from Kralova et al., RSC Adv., 2020.

Workflow Diagram
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Figure 2: Solid-phase route utilizing the Fukuyama-Mitsunobu alkylation logic.

Methodology

e Resin Loading: Use Wang resin loaded with Fmoc-Homoserine (Fmoc-HSe-OH).[1]

» Activation: Deprotect Fmoc (20% piperidine/DMF). React with 2-nitrobenzenesulfonyl
chloride (Nosyl-Cl) to activate the amine.

o Alkylation: React the resin-bound sulfonamide with a substituted 2-bromoacetophenone (or
2-bromo-ester) using K2CO3 in DMF. This introduces the carbon framework for the ring.

o Cyclization-Cleavage: Treat the resin with TFA/DCM/Et3SiH (50:45:5).
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o Mechanism:[2][3] The TFA cleaves the ester from the resin and removes the silyl

protection (if used on side chain). The triethylsilane (Et3SiH) acts as a hydride source to

reduce the resulting oxocarbenium ion, closing the ring to form the 1,4-oxazepane.

o Note: This method produces a mixture of diastereomers which may require HPLC

separation.

Data Analysis & Expected Results

Yield Comparison Table

Precursor

Yield

Yield
(Amino R-Group Position Method (Cyclization
(Overall)
Alcohol) )
(S)-
Phenylglycino  Phenyl Cc2 Soln. Phase 78% 62%
I
L-
Phenylalanin Benzyl C3 Soln. Phase 82% 65%
ol
L-Valinol Isopropyl C3 Soln. Phase 75% 58%
(1S,2R)-
_ Methyl/Ph C2/C3 Soln. Phase 70% 55%
Norephedrine
Fmoc-HSe- )
] Carboxy C5 Solid Phase N/A 45-50%*
Resin

*Solid phase yields are based on loading capacity of the resin.

Stereochemical Integrity

e Solution Phase: The lactam formation (Protocol A) generally proceeds with >98% ee

retention because the chiral center is not involved in the bond-breaking/forming event of the

nucleophilic attack (Oxygen attacks the achiral primary halide).
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Troubleshooting & Optimization

Solid Phase: The reductive etherification (Protocol B) often yields diastereomeric mixtures
(dr ~ 60:40 to 80:20) due to the formation of an oxocarbenium intermediate.

Issue Probable Cause Corrective Action

) ] ) Strictly enforce <0.02 M
o Concentration too high during )
Dimerization o concentration. Add substrate
cyclization. ) )
via syringe pump over 1 hour.

Amide bond is sterically Switch from BH3-DMS to

Incomplete Reduction ] ) ) )
hindered. LiAIH4 in refluxing THF (16h).

] ) Keep acylation step at 0 °C.
o High temperature during ] )
Racemization _ Ensure base is not in large
acylation. ] o
excess during cyclization.

Perform extensive washes
Polymerization (SPS) Inefficient washing of resin. (DCM/MeOH/DMF) between

alkylation steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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